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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for a calcium mobilization assay to characterize the

activity of SHR1653, a potent and selective oxytocin receptor (OTR) antagonist. The provided

methodologies are based on established principles of G-protein coupled receptor (GPCR)

functional assays.

Introduction
SHR1653 is a highly potent and selective antagonist of the oxytocin receptor (OTR), a class A

GPCR.[1][2][3][4] The OTR is structurally similar to vasopressin receptors and plays a crucial

role in various physiological processes.[3] Upon binding of its endogenous ligand, oxytocin, the

OTR couples to the Gq/11 G-protein, initiating a signaling cascade that results in the

mobilization of intracellular calcium.[2][5] This assay allows for the functional characterization of

SHR1653 by quantifying its ability to inhibit oxytocin-induced calcium release.

The principle of the assay involves the use of a cell line endogenously or recombinantly

expressing the human oxytocin receptor. These cells are loaded with a calcium-sensitive

fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence

intensity upon binding to free calcium.[5][6][7][8][9] By first treating the cells with SHR1653 and

then stimulating them with oxytocin, the inhibitory effect of the antagonist can be measured by

the reduction in the fluorescence signal.
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Data Presentation
The potency of SHR1653 as an OTR antagonist is typically determined by its half-maximal

inhibitory concentration (IC50). This value represents the concentration of the antagonist

required to inhibit 50% of the maximal response induced by an agonist (e.g., oxytocin).

Compound Target Assay Type IC50 (nM)

SHR1653
Human Oxytocin

Receptor (hOTR)
Calcium Mobilization 15

Signaling Pathway
The binding of oxytocin to its receptor (OTR) activates the Gq alpha subunit of the associated

G-protein. This initiates a cascade involving Phospholipase C (PLC) and the generation of

inositol triphosphate (IP3), ultimately leading to the release of calcium (Ca2+) from the

endoplasmic reticulum (ER). SHR1653 acts by blocking the initial binding of oxytocin to the

OTR, thereby inhibiting this entire downstream signaling pathway.
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SHR1653 Signaling Pathway

Experimental Protocols
This protocol outlines the steps for a cell-based calcium mobilization assay to determine the

IC50 of SHR1653.

Materials and Reagents
Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor (hOTR).

Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS),

1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.[6][10]

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH

7.4.

Calcium-Sensitive Dye: Fluo-4 AM or another suitable calcium indicator.[5][11]

Dye Loading Buffer: Assay buffer containing Fluo-4 AM and an anion transport inhibitor like

probenecid (2.5 mM) to prevent dye leakage.[6][8][9]

Agonist: Oxytocin.

Antagonist: SHR1653.

Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g.,

FLIPR, FlexStation).[5][6]

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5369193/
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4457351/
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://en.bio-protocol.org/en/bpdetail?id=790&type=0
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

1. Seed hOTR-expressing cells
in a 96-well plate

2. Incubate for 24 hours
(37°C, 5% CO₂)

3. Load cells with Fluo-4 AM
(e.g., 60 min at 37°C)

4. Wash cells to remove
extracellular dye

5. Place plate in
fluorescence reader

6. Measure baseline
fluorescence

7. Inject SHR1653
(various concentrations)

8. Inject Oxytocin (EC80)
and measure fluorescence

9. Calculate fluorescence change
(Peak - Baseline)

10. Plot response vs.
SHR1653 concentration

11. Determine IC50 value
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Step-by-Step Procedure
1. Cell Seeding: a. Culture hOTR-expressing cells in appropriate media until they reach 80-

90% confluency. b. Harvest the cells and resuspend them in fresh culture medium. c. Seed the

cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per

well in 100 µL of medium.[6][8] d. Incubate the plate overnight at 37°C in a humidified

atmosphere with 5% CO2.

2. Dye Loading: a. The next day, aspirate the culture medium from the wells. b. Prepare the

dye loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final

concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM. c. Add 100 µL of

the dye loading buffer to each well. d. Incubate the plate for 60 minutes at 37°C, protected from

light.[12]

3. Cell Washing: a. Gently aspirate the dye loading solution from the wells. b. Wash the cell

monolayer twice with 100 µL of assay buffer to remove any extracellular dye. c. After the final

wash, add 100 µL of assay buffer to each well.

4. Compound Preparation and Addition: a. Prepare serial dilutions of SHR1653 in assay buffer

at concentrations that are 2x the final desired concentrations. b. Prepare a solution of oxytocin

in assay buffer at a concentration that will elicit approximately 80% of its maximal response

(EC80). This concentration should be predetermined in an agonist dose-response experiment.

c. Place the cell plate and the compound plates (one for SHR1653, one for oxytocin) into the

fluorescence plate reader.

5. Fluorescence Measurement: a. Set the instrument to record fluorescence at an excitation

wavelength of ~490 nm and an emission wavelength of ~525 nm. b. Establish a stable baseline

fluorescence reading for 10-20 seconds. c. The instrument's automated pipettor should then

add the SHR1653 solutions to the respective wells. Incubate for a predetermined time (e.g., 15-

30 minutes) to allow the antagonist to bind to the receptors. d. Following the incubation, add

the oxytocin solution to the wells. e. Continue recording the fluorescence signal for at least 60-

120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline

fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of

inhibition against the logarithm of the SHR1653 concentration. The percentage of inhibition is
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calculated as: (1 - (ΔF_SHR1653 / ΔF_control)) * 100, where ΔF_control is the response with

oxytocin alone. c. Fit the resulting dose-response curve using a four-parameter logistic

equation to determine the IC50 value of SHR1653.

Troubleshooting
Issue Possible Cause Suggested Solution

Low Signal-to-Noise Ratio

Low receptor expression,

inefficient dye loading, or

suboptimal agonist

concentration.

Optimize cell seeding density.

Ensure optimal dye loading

time and concentration.

Perform an agonist dose-

response curve to confirm the

use of an EC80 concentration.

High Background

Fluorescence

Incomplete removal of

extracellular dye or cell death.

Ensure thorough but gentle

washing steps. Check cell

viability before and after the

assay.

Variable Results Between

Wells

Inconsistent cell numbers or

uneven dye loading.

Ensure a homogenous cell

suspension during seeding. Be

consistent with pipetting and

washing steps.

No Inhibition by SHR1653

Incorrect compound

concentration, degradation of

the compound, or issues with

cell responsiveness.

Verify the concentration and

integrity of the SHR1653 stock

solution. Confirm that the cells

are responsive to oxytocin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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